molecular formula C8H14O B1585859 (S)-1-Octyn-3-ol CAS No. 32556-71-1

(S)-1-Octyn-3-ol

Cat. No.: B1585859
CAS No.: 32556-71-1
M. Wt: 126.2 g/mol
InChI Key: VUGRNZHKYVHZSN-MRVPVSSYSA-N
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Description

(S)-1-Octyn-3-ol is an organic compound that belongs to the family of alkynes and alcohols. It is characterized by the presence of a triple bond between the first and second carbon atoms and a hydroxyl group attached to the third carbon atom. This compound is known for its chiral nature, meaning it has a specific spatial arrangement that distinguishes it from its mirror image. The (S)-enantiomer is one of the two possible enantiomers of 1-Octyn-3-ol.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-1-Octyn-3-ol can be synthesized through various methods. One common approach involves the use of propargyl alcohol and a suitable chiral catalyst to induce the formation of the (S)-enantiomer. The reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired stereochemistry is achieved.

Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of propargyl alcohol in the presence of a chiral catalyst. This method allows for the large-scale production of the compound with high enantiomeric purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Octyn-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The triple bond can be reduced to a double or single bond, depending on the reagents used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.

Major Products Formed:

    Oxidation: Formation of 1-Octyn-3-one.

    Reduction: Formation of (S)-1-Octen-3-ol or (S)-1-Octanol.

    Substitution: Formation of various substituted alkynes depending on the nucleophile used.

Scientific Research Applications

(S)-1-Octyn-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of bioactive compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-Octyn-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    1-Octyn-3-ol: The racemic mixture of the compound.

    ®-1-Octyn-3-ol: The enantiomeric counterpart of (S)-1-Octyn-3-ol.

    1-Octen-3-ol: A related compound with a double bond instead of a triple bond.

Uniqueness: this compound is unique due to its specific stereochemistry, which can result in different biological activities compared to its racemic mixture or other enantiomer. Its triple bond also provides distinct reactivity compared to similar compounds with double bonds.

Properties

IUPAC Name

(3S)-oct-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h2,8-9H,3,5-7H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGRNZHKYVHZSN-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316203
Record name (3S)-1-Octyn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32556-71-1
Record name (3S)-1-Octyn-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32556-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Octyn-3-ol, (3S)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-1-Octyn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-1-Octyn-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-OCTYN-3-OL, (3S)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

A rapid stream of acetylene was passed through a solution of 2M methyl magnesium bromide (100 ml) in THF until no more methane evolution was observed. 10 g of hexanal was added at 0° C., stirred for 1/2 h and a saturated solution of NH4Cl was added. The organic product was isolated by extraction with ether. The ether solution was washed with water, brine, dried over MgSO4 and evaporated to give a liquid, which was purified by distillation, to give 3-hydroxyoct-1-yne.
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Synthesis routes and methods II

Procedure details

A rapid stream of acetylene was passed through a solution of 2M methyl magnesium bromide (100 ml) in THF until no more methane evolution was observed. 10 g of hexanal was added at 0° C., stirred for 1/2 h and a saturated solution of NH4Cl was added. The organic product was isolated by extraction with ether. The ether solution was washed with water, brine, dried over MgSO4 and evaporated to give a liquid, which was purified by distillation, to give oct-1-yn-3-ol, b.p. 85° C./0.1 mm Hg.
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Synthesis routes and methods III

Procedure details

A 750-mL reactor is loaded with 40.1 g (400 mmoles) i.e. 49.2 mL of hexanal (RN 66-25-1) and 400 mL of anhydrous tetrahydrofuran and 100 g of a suspension of 18% sodium acetylide (RN 1066-26-8) in xylene (375 mmoles) is added by portions accompanied by stirring. An exothermic reaction takes place. Stirring is then continued for another 2 hours at no particular temperature. After hydrolysis, extractions and concentration, fractionation is carried out under reduced pressure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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